molecular formula C10H13F2N B1394306 2-(2,6-Difluorophenyl)-2-methylpropan-1-amine CAS No. 1216581-83-7

2-(2,6-Difluorophenyl)-2-methylpropan-1-amine

Cat. No. B1394306
M. Wt: 185.21 g/mol
InChI Key: UEPVZYAFHJMXBL-UHFFFAOYSA-N
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Description

The compound “2-(2,6-Difluorophenyl)-2-methylpropan-1-amine” is a fluorinated aromatic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamides are crucial for their potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures .

Scientific Research Applications

Magnetic Relaxation in Iron(II) Pyrrolide Complexes

A study by Harman et al. (2010) explored trigonal pyramidal iron(II) complexes supported by tris(pyrrolyl-α-methyl)amine ligands, including a derivative with 2,6-difluorophenyl. These complexes demonstrated large, uniaxial zero-field splitting parameters, indicating strong axial magnetic anisotropy. This has implications for understanding the ligand field's influence on magnetic behavior in such complexes (Harman et al., 2010).

Aminolysis in Organic Chemistry

Novakov et al. (2017) investigated the aminolysis of a compound structurally related to 2-(2,6-Difluorophenyl)-2-methylpropan-1-amine. The study found that reactions were successful under specific conditions, providing insights into the reactivity of similar compounds (Novakov et al., 2017).

Schiff Base Compounds

Leçe et al. (2008) examined compounds like 2-(2,6-Difluorophenyl)-2-methylpropan-1-amine as corrosion inhibitors. They found that introducing heteroatoms into the structure significantly influences inhibitor properties, enhancing their efficiency (Leçe et al., 2008).

CO2 Capture and Amine Degradation

Gouedard et al. (2012) reviewed amine degradation in CO2 capture, focusing on amines like 2-amino-2-methylpropan-1-ol, closely related to our compound of interest. The study highlights the complexity of degradation processes and the need for further investigation in this area (Gouedard et al., 2012).

Gas Separation Applications

A study by Fang et al. (2000) on hyperbranched polyimides involved compounds similar to 2-(2,6-Difluorophenyl)-2-methylpropan-1-amine, emphasizing the potential of these materials in gas separation technologies (Fang et al., 2000).

Safety And Hazards

Safety data sheets for related compounds suggest that they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Photodimerization of a related compound, (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, in the crystalline solid state has been studied .

properties

IUPAC Name

2-(2,6-difluorophenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPVZYAFHJMXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)-2-methylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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